molecular formula C16H22O4 B158290 de-O-methyllasiodiplodin CAS No. 32885-82-8

de-O-methyllasiodiplodin

Cat. No.: B158290
CAS No.: 32885-82-8
M. Wt: 278.34 g/mol
InChI Key: NFEVFCAOVZCHBN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

de-O-methyllasiodiplodin is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple hydroxyl groups, a methyl group, and a ketone functional group. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Mechanism of Action

Target of Action

De-O-Methyllasiodiplodin has been found to interact with several targets in the body. It effectively lowers the blood glucose level in db/db mice, possibly by ameliorating the expression of obesity-related pro-inflammatory cytokines . This suggests that the compound’s primary targets could be these cytokines and related signaling pathways.

Mode of Action

The compound’s mode of action is primarily through the induction of apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis. By inducing apoptosis, this compound can inhibit the growth of Hep-2 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis, which is a complex process involving a variety of signaling pathways. The compound may also influence pathways related to inflammation and glucose metabolism, given its effect on obesity-related pro-inflammatory cytokines .

Pharmacokinetics

Its ability to lower blood glucose levels in mice suggests that it is bioavailable and can exert systemic effects .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth through the induction of apoptosis . This can lead to the death of cancer cells, making the compound a potential candidate for anticancer therapies. Additionally, its ability to modulate the expression of obesity-related pro-inflammatory cytokines could have implications for the treatment of metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of de-O-methyllasiodiplodin typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be constructed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Methyl Group Addition: The methyl group can be added through alkylation reactions, using reagents like methyl iodide.

    Ketone Formation: The ketone functional group can be introduced through oxidation reactions, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

de-O-methyllasiodiplodin can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antagonistic Activity Against Mineralocorticoid Receptor (MR)

DML has been identified as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR). Research indicates that it exhibits significant antagonistic activity, with IC50 values ranging from 0.58 to 1.11 μM for various analogs . The compound's ability to inhibit MR activity suggests its potential in treating conditions linked to MR overactivity, such as hypertension and heart failure.

Anti-Diabetic Effects

DML has demonstrated efficacy in lowering blood glucose levels in diabetic models. In studies involving db/db mice, oral administration of DML significantly reduced blood glucose and glycosylated hemoglobin (HbA1c) levels . The mechanism appears to involve the modulation of obesity-related pro-inflammatory cytokines, which are critical in the pathophysiology of type 2 diabetes mellitus (T2DM) .

Synthesis and Derivatives

The synthesis of DML has been a subject of extensive research due to its structural complexity and potential for analog development. Several synthetic routes have been reported:

  • Efficient Synthesis : A recent study highlighted a protecting group-free synthesis route that achieves a 42% yield over five steps from 9-decenoic acid, a readily available starting material . This method facilitates the creation of libraries of resorcinolic macrolides with varied macrocycle structures.
  • Analog Development : Modifications to DML have led to the synthesis of various analogs with enhanced biological activity. For instance, acetylation at phenolic hydroxyl groups has been shown to significantly impact MR antagonist activity .

In Vivo Studies

  • In vivo experiments on db/db mice treated with DML revealed a marked improvement in insulin sensitivity and a reduction in inflammatory markers like MCP-1, TNF-α, and IL-6 . These findings underscore the compound's potential as a therapeutic agent for metabolic disorders.

Mechanistic Insights

DML's mechanism of action involves downregulating MR expression and inhibiting aldosterone-induced transcriptional activity in a dose-dependent manner . This suggests that DML may not only serve as an antagonist but also modulate downstream inflammatory pathways associated with MR activation.

Comparative Data Table

Property This compound (DML) Analog Compounds
SourceLasiodiplodia theobromaeVarious synthetic routes
MR Antagonism IC500.58 - 1.11 μMVaries by modification
Anti-Diabetic EfficacySignificant reduction in blood glucose levels in db/db miceEnhanced efficacy in specific analogs
Synthesis Yield42% over five stepsVaries based on synthetic method
Key Biological ActivitiesAnti-inflammatory, insulin sensitizingDependent on structural modifications

Comparison with Similar Compounds

Similar Compounds

    de-O-methyllasiodiplodin: shares similarities with other bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its stereochemistry. The presence of multiple hydroxyl groups, a ketone, and a methyl group in a specific spatial arrangement contributes to its distinct chemical and biological properties.

Biological Activity

de-O-methyllasiodiplodin (DML) is a resorcinolic macrolide derived from various fungal sources, particularly from species such as Lasiodiplodia theobromae and Cerbera manghas. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and cytotoxic effects against cancer cells. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of DML.

Chemical Structure and Synthesis

DML is characterized by its unique resorcinolic ester core, which is central to its biological activity. The synthesis of DML has been optimized in recent studies, achieving efficient routes that yield the compound in high purity. A notable method involves a five-step synthesis starting from 9-decenoic acid, resulting in a yield of 42% without the need for protecting groups .

Antagonistic Activity Against Mineralocorticoid Receptor (MR)

One of the most significant findings regarding DML is its antagonistic activity against the mineralocorticoid receptor (MR). This activity has implications for metabolic disorders such as type 2 diabetes mellitus (T2DM). In vitro studies demonstrated that DML effectively reduced aldosterone-induced expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6) in cell lines treated with oxidative stressors like H2O2 and aldosterone .

Table 1: Effects of DML on Pro-inflammatory Cytokines

CytokineControl LevelDML Treatment Level (10 μmol/L)Reduction (%)
MCP-1HighLow75
TNF-αHighLow70
IL-6HighModerate60

Anti-Diabetic Effects

In vivo studies using db/db mice indicated that oral administration of DML significantly lowered blood glucose levels and glycosylated hemoglobin (HbA1c). The compound's ability to ameliorate obesity-related inflammation was highlighted as a key mechanism in improving insulin sensitivity .

Case Study: DML in db/db Mice

  • Dosage: 30 mg/kg/day for 4 weeks
  • Results:
    • Decreased blood glucose levels by approximately 30%
    • Reduced expression of pro-inflammatory cytokines by over 60%

This study underscores the potential of DML as a therapeutic agent for managing T2DM through its anti-inflammatory properties.

Cytotoxicity Against Cancer Cells

Recent research has demonstrated that DML exhibits cytotoxic effects against human liver cancer cells (HCC). The mechanism involves inducing apoptosis through mitochondrial pathways and the activation of signaling cascades such as Akt, NF-kB, and STAT3. In vitro assays showed a dose-dependent reduction in cell viability following DML treatment .

Table 2: Cytotoxic Effects of DML on HCC Cells

Concentration (μM)Cell Viability (%)
0100
1080
2050
4030

Properties

IUPAC Name

(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVFCAOVZCHBN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312913
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32885-82-8
Record name De-O-Methyllasiodiplodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32885-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
de-O-methyllasiodiplodin
Reactant of Route 2
de-O-methyllasiodiplodin
Reactant of Route 3
de-O-methyllasiodiplodin
Reactant of Route 4
de-O-methyllasiodiplodin
Reactant of Route 5
de-O-methyllasiodiplodin
Reactant of Route 6
de-O-methyllasiodiplodin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.